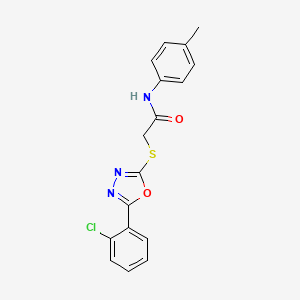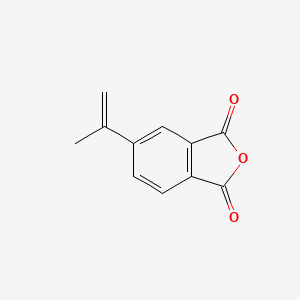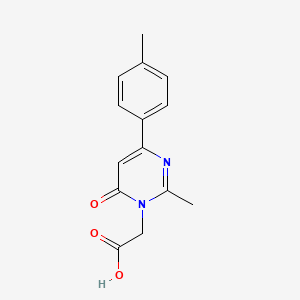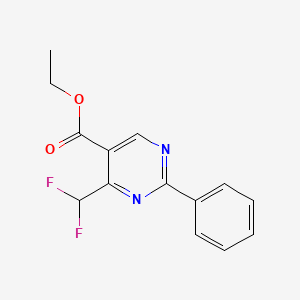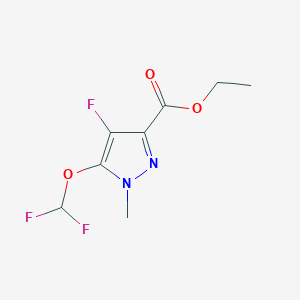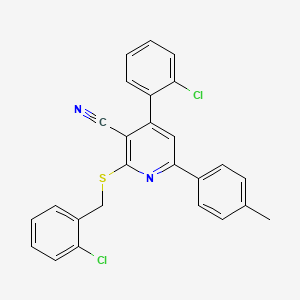
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction between 2-chlorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide to form 2-chlorobenzyl thioether.
Nitrile Formation:
Aromatic Substitution: The final step involves the coupling of the thioether and nitrile intermediates with 2-chlorophenyl and p-tolyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
科学的研究の応用
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrile group forming a covalent bond with the active site of the target protein, leading to a change in its function.
類似化合物との比較
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(m-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(o-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-methoxyphenyl)nicotinonitrile
Uniqueness
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 2-chlorobenzyl and p-tolyl groups, along with the nitrile functionality, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C26H18Cl2N2S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18Cl2N2S/c1-17-10-12-18(13-11-17)25-14-21(20-7-3-5-9-24(20)28)22(15-29)26(30-25)31-16-19-6-2-4-8-23(19)27/h2-14H,16H2,1H3 |
InChIキー |
FIYVNTKNYMNFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
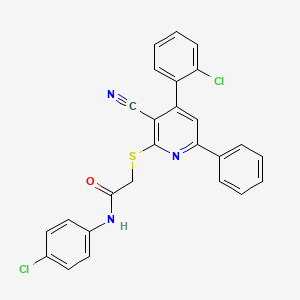
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)
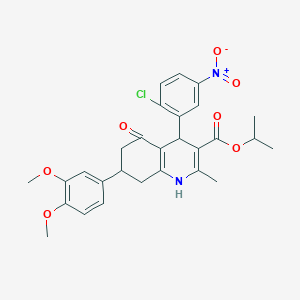
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)

